2-[2-Chloro-4-(chlorosulfonyl)phenoxy]acetic acid
Description
Properties
IUPAC Name |
2-(2-chloro-4-chlorosulfonylphenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O5S/c9-6-3-5(16(10,13)14)1-2-7(6)15-4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQASVWNEUNDYEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Chloro 4 Chlorosulfonyl Phenoxy Acetic Acid and Its Structural Analogs
Established Reaction Pathways for the Introduction of Chlorosulfonyl Moieties onto Aromatic Systems
The introduction of a chlorosulfonyl group onto an aromatic ring is a key step in the synthesis of the target compound and its analogs. This is typically achieved through electrophilic aromatic substitution using chlorosulfonic acid or related reagents. The strategy for this transformation can be divided into two main approaches: direct chlorosulfonation of a pre-existing phenoxyacetic acid derivative or a stepwise approach involving the chlorosulfonation of a substituted phenol (B47542) followed by the construction of the acetic acid side chain.
Direct Chlorosulfonation of Precursors to Phenoxyacetic Acid Derivatives
The direct chlorosulfonation of phenoxyacetic acid or its substituted derivatives is a common and straightforward approach. mdpi.com This method involves treating the aromatic substrate with an excess of chlorosulfonic acid. mdpi.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where the highly reactive chlorosulfonium ion (ClSO₂⁺) or a related species attacks the electron-rich aromatic ring. The position of chlorosulfonation is directed by the existing substituents on the benzene (B151609) ring. For a precursor like 2-chlorophenoxyacetic acid, the incoming chlorosulfonyl group would be directed to the para position relative to the activating phenoxy group, yielding the desired 2-[2-chloro-4-(chlorosulfonyl)phenoxy]acetic acid.
However, the reaction conditions for chlorosulfonation can be harsh and may lead to side reactions, including polysulfonation or degradation of the starting material, particularly the acetic acid side chain. acs.org Research has shown that substitution on the phenyl nucleus can have a significant inhibitory effect on the chlorosulfonation of phenoxyacetic acids. mdpi.com For instance, attempts to chlorosulfonate 2,4-dichlorophenoxyacetic acid have been reported to be unsuccessful, suggesting that the electronic and steric effects of the substituents play a crucial role in the feasibility of this reaction. mdpi.comacs.org
To mitigate these challenges, the reaction is often carried out at low temperatures, and the amount of chlorosulfonic acid is carefully controlled. mdpi.com In some cases, the ester or amide derivative of the phenoxyacetic acid is used as the substrate to protect the carboxylic acid functionality during the aggressive chlorosulfonation step. google.com
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
| Phenoxyacetamide | Chlorosulfonic acid | - | 4-(Aminosulfonyl)phenoxyacetamide | - | acs.org |
| 2,4-Dichlorophenoxyacetamide | Chlorosulfonic acid | - | 2-(2,4-Dichloro-6-sulfamoylphenoxy)acetamide | - | acs.org |
| 4-Chloro-2-methylphenoxyacetamide | Chlorosulfonic acid | - | 2-(4-Chloro-2-methyl-6-sulfamoylphenoxy)acetamide | - | acs.org |
Strategic Chlorosulfonation of Substituted Phenols Followed by Etherification and Carboxylic Acid Formation
An alternative and often more controlled strategy involves the chlorosulfonation of a substituted phenol, such as 2-chlorophenol (B165306), as the initial step. This approach allows for the introduction of the chlorosulfonyl group onto the aromatic ring before the more sensitive acetic acid side chain is introduced. The chlorosulfonation of 2-chlorophenol with chlorosulfonic acid would be expected to yield 2-chloro-4-(chlorosulfonyl)phenol as the major product due to the ortho, para-directing effect of the hydroxyl group.
Once the chlorosulfonylated phenol intermediate is obtained and purified, the phenoxyacetic acid core can be constructed. This is typically achieved through a Williamson ether synthesis, which involves the reaction of the phenoxide, generated by treating the phenol with a base, with an haloacetic acid derivative, such as ethyl chloroacetate (B1199739). google.com The resulting ester is then hydrolyzed to afford the final carboxylic acid product, this compound. This multi-step approach offers better control over the regioselectivity of the chlorosulfonation and avoids potential side reactions associated with the direct chlorosulfonation of the phenoxyacetic acid.
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
| 1. Chlorosulfonation | 2-Chlorophenol | Chlorosulfonic acid | 2-Chloro-4-(chlorosulfonyl)phenol |
| 2. Etherification | 2-Chloro-4-(chlorosulfonyl)phenol, Ethyl chloroacetate | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Ethyl 2-[2-chloro-4-(chlorosulfonyl)phenoxy]acetate |
| 3. Hydrolysis | Ethyl 2-[2-chloro-4-(chlorosulfonyl)phenoxy]acetate | Acid or Base (e.g., NaOH, HCl) | This compound |
Synthetic Routes for Constructing the Phenoxyacetic Acid Core
Williamson Ether Synthesis in the Context of Aryloxyacetic Acids
The Williamson ether synthesis is a widely used and versatile method for the preparation of ethers, including aryloxyacetic acids. wikipedia.org The reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide ion. wikipedia.org In the synthesis of this compound, this would involve the reaction of the sodium or potassium salt of 2-chloro-4-(chlorosulfonyl)phenol with a chloroacetate, such as sodium chloroacetate or ethyl chloroacetate. google.comgoogle.com
The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to deprotonate the phenol and generate the more nucleophilic phenoxide. google.com The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) often being employed. google.com Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can be utilized to facilitate the reaction between the aqueous phenoxide solution and the organic haloacetate, leading to improved yields and milder reaction conditions. ijche.comcrdeepjournal.org
The general applicability of the Williamson ether synthesis makes it a robust method for preparing a wide range of substituted phenoxyacetic acids. wikipedia.org
| Phenolic Substrate | Alkylating Agent | Base/Catalyst | Solvent | Product | Reference |
| 2,4-Dichlorophenol | Chloroacetic acid | NaOH | Water | 2,4-Dichlorophenoxyacetic acid | google.com |
| o-Cresol | Chloroacetic acid | NaOH | Water/Xylene/Dichloroethane | 2-Methyl-4-chlorophenoxyacetic acid | google.com |
| p-Nitrophenol | Ethyl bromoacetate | K₂CO₃ / THAB (Phase Transfer Catalyst) | Chlorobenzene | Ethyl 2-(4-nitrophenoxy)acetate | ijche.com |
Carbonylation and Carboxylation Methodologies for Acetic Acid Functionalization
While less common for the synthesis of simple phenoxyacetic acids compared to the Williamson ether synthesis, carbonylation and carboxylation reactions represent alternative strategies for introducing the acetic acid functionality.
Carbonylation reactions involve the introduction of a carbonyl group (C=O) using carbon monoxide (CO) as a C1 source, often catalyzed by transition metals like palladium. mdpi.comrsc.org For instance, a palladium-catalyzed carbonylation of a phenol could potentially be adapted to form a phenoxyacetic acid derivative, although this is a more complex and less direct route.
Direct carboxylation methods, on the other hand, involve the introduction of a carboxylic acid group (-COOH) using carbon dioxide (CO₂) or other carboxylating agents. The Kolbe-Schmitt reaction, for example, is a well-known carboxylation of phenols, although it typically leads to hydroxybenzoic acids rather than phenoxyacetic acids. researchgate.net More modern approaches to direct C-H carboxylation of aromatic compounds using CO₂ are being developed, often requiring transition metal catalysts. acs.org These methods, while promising from a green chemistry perspective, are still under development and may not be as readily applicable to the synthesis of complex molecules like this compound as the classical Williamson ether synthesis.
Modern Advancements in Synthetic Protocols for Related Chemical Scaffolds
Recent advancements in synthetic organic chemistry have provided new and improved methods for the synthesis of sulfonyl chlorides and the construction of the phenoxyacetic acid core, which are relevant to the synthesis of the target compound and its analogs.
For the synthesis of sulfonyl chlorides, modern methods often focus on milder and more selective reagents to avoid the harsh conditions of traditional chlorosulfonation. nih.gov The use of N-chlorosuccinimide (NCS) in the presence of a catalytic amount of a chloride source has been shown to be an effective method for the conversion of sulfonic acids to sulfonyl chlorides. nih.gov Furthermore, flow chemistry techniques are being increasingly employed for chlorosulfonation reactions, offering better control over reaction parameters, improved safety, and higher yields. mdpi.comrsc.orgresearchgate.net Continuous flow reactors allow for precise temperature control and rapid mixing, which can minimize the formation of byproducts. rsc.org
In the realm of phenoxyacetic acid synthesis, modern variations of the Williamson ether synthesis have been developed to improve efficiency and sustainability. researchgate.net Catalytic methods that avoid the use of stoichiometric amounts of strong bases are being explored. acs.org Additionally, the use of phase-transfer catalysis has become a standard technique to enhance the rate and selectivity of the Williamson ether synthesis, particularly in industrial applications. ijche.comcrdeepjournal.org These modern protocols offer greener and more efficient alternatives to traditional methods for the synthesis of this compound and its structural analogs.
| Reaction | Modern Advancement | Key Features |
| Sulfonyl Chloride Synthesis | Flow Chemistry | Enhanced safety, better temperature control, improved yields. mdpi.comrsc.org |
| N-Chlorosuccinimide (NCS) | Milder reaction conditions, high functional group tolerance. nih.gov | |
| Phenoxyacetic Acid Synthesis | Catalytic Williamson Ether Synthesis | Use of catalytic amounts of base, reduced waste. acs.orgresearchgate.net |
| Phase-Transfer Catalysis | Increased reaction rates, milder conditions, suitable for large-scale synthesis. ijche.comcrdeepjournal.org |
Applications of Green Chemistry Principles in the Synthesis of Aryloxyacetic Acids
The principles of green chemistry are increasingly being applied to the synthesis of aryloxyacetic acids to minimize environmental impact and enhance safety. A significant focus has been on the reduction or elimination of hazardous organic solvents.
One prominent green approach is the use of water as a solvent for the synthesis of aryloxyacetic acids under microwave irradiation. This method avoids the use of often toxic and expensive organic solvents, making the process more environmentally benign. Phase transfer catalysis (PTC) represents another green chemistry tool that is particularly useful for reactions involving reactants in immiscible phases. fzgxjckxxb.comjetir.org In the synthesis of aryloxyacetic acids, PTC can facilitate the reaction between an aqueous phase containing the phenoxide salt and an organic phase, or even in a solid-liquid system, thereby reducing the need for harsh organic solvents and often leading to milder reaction conditions and easier work-up procedures. fzgxjckxxb.comjetir.org The use of catalysts like polyethylene (B3416737) glycols (PEGs) in these reactions further enhances the green credentials of the synthesis by providing a recyclable and non-toxic catalytic medium.
Solvent-free, or neat, reactions, often facilitated by microwave irradiation, represent a significant advancement in the application of green chemistry to the synthesis of aryloxyacetic acids. cem.comoatext.com By adsorbing the reactants onto a solid support or simply mixing them without a solvent, these methods can lead to remarkably fast reaction times and high yields, while completely eliminating solvent-related waste. cem.com
Microwave-Assisted Synthesis for Enhanced Reaction Efficiency
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, and its application to the synthesis of aryloxyacetic acids has been well-documented. This technology significantly reduces reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods.
In a typical microwave-assisted synthesis of an aryloxyacetic acid, a phenol, a haloacetic acid, and a base are irradiated in a microwave reactor. The reaction can be performed in a solvent such as water or a polar organic solvent, or under solvent-free conditions. tandfonline.com The combination of microwave irradiation with phase transfer catalysis can further enhance reaction efficiency, allowing for rapid, high-yield, one-pot syntheses of these compounds. The efficiency of microwave heating stems from the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional methods.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of an Aryloxyacetic Acid Derivative
| Method | Reaction Time | Yield (%) | Solvent |
|---|---|---|---|
| Conventional Heating | 3 hours | 37 | Not specified |
This table presents illustrative data based on findings for similar aryloxyacetic acid syntheses and highlights the significant improvements in reaction time and yield with microwave-assisted methods.
Development of Catalytic Systems for Optimized Reaction Outcomes
The development of advanced catalytic systems is crucial for optimizing the synthesis of complex molecules like this compound. Catalysis plays a key role in both the formation of the aryloxyacetic acid moiety and the subsequent chlorosulfonation of the aromatic ring.
In the synthesis of the aryloxyacetic acid precursor, phase transfer catalysts such as quaternary ammonium salts and polyethylene glycols have proven effective in accelerating the reaction and improving yields. unishivaji.ac.in For the chlorosulfonation step, which involves the introduction of the -SO₂Cl group, modern catalytic methods are being explored to overcome the limitations of traditional reagents like chlorosulfonic acid, which can be harsh and lead to side products.
Recent advancements in photocatalysis have opened new avenues for the synthesis of arenesulfonyl chlorides. nih.govnih.govacs.org These methods often utilize visible light and a photocatalyst to generate sulfonyl radicals from various precursors, which then react to form the desired sulfonyl chloride under mild conditions. nih.govacs.org For instance, heterogeneous photocatalysts like potassium poly(heptazine imide) can be used to produce sulfonyl chlorides from arenediazonium salts with high efficiency and tolerance for various functional groups. nih.govacs.org While not yet specifically reported for this compound, these photocatalytic approaches offer a promising strategy for a more controlled and sustainable synthesis.
The Sandmeyer-type reaction, a classic method for converting anilines to various functional groups, can also be adapted for the synthesis of sulfonyl chlorides using a copper catalyst. google.com This approach would involve the diazotization of an amino-substituted phenoxyacetic acid followed by reaction with sulfur dioxide in the presence of a copper salt.
Purification and Isolation Techniques in the Synthesis of this compound
The purification and isolation of the final product are critical steps to ensure the desired purity of this compound. The presence of both a carboxylic acid and a chlorosulfonyl group in the molecule dictates the choice of purification methods.
A common initial purification step for carboxylic acids involves acid-base extraction. The crude product can be dissolved in an alkaline aqueous solution to form the carboxylate salt, which is typically water-soluble. This solution can then be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the purified carboxylic acid, which can then be collected by filtration.
For further purification, recrystallization is a widely used technique. The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Given the polar nature of the carboxylic acid and chlorosulfonyl groups, polar solvents or solvent mixtures might be suitable for recrystallization. It is important to use anhydrous solvents, as the chlorosulfonyl group is susceptible to hydrolysis.
In cases where the product is a solid, washing the crude material on a filter with cold water can help remove water-soluble impurities and inorganic salts. orgsyn.org However, care must be taken to minimize hydrolysis of the chlorosulfonyl group.
Chromatographic techniques, such as column chromatography, can also be employed for purification, particularly for removing closely related impurities. However, the acidic nature of the compound and the reactivity of the chlorosulfonyl group may require careful selection of the stationary and mobile phases to avoid degradation on the column.
Finally, the isolated product should be thoroughly dried under vacuum to remove any residual solvents or moisture, which could otherwise lead to the slow hydrolysis of the chlorosulfonyl group over time.
Chemical Reactivity and Mechanistic Investigations of 2 2 Chloro 4 Chlorosulfonyl Phenoxy Acetic Acid
Reactivity Profiles of the Chlorosulfonyl Functionality
The chlorosulfonyl group (-SO₂Cl) is a powerful electrophile, rendering it susceptible to attack by a wide variety of nucleophiles. This reactivity is the cornerstone of its utility in the synthesis of sulfonamides and sulfonate esters, and it can also undergo reductive and hydrolytic transformations.
The most prominent reaction of the chlorosulfonyl group is its nucleophilic substitution with amines and alcohols to form sulfonamides and sulfonate esters, respectively. These reactions are typically efficient and proceed under mild conditions.
The reaction with primary or secondary amines, in the presence of a base to neutralize the liberated hydrochloric acid, readily yields the corresponding sulfonamides. This transformation is fundamental in medicinal chemistry for the synthesis of various therapeutic agents. A closely related reaction involves the condensation of chlorosulphonyl-chloro-phenoxyacetic acid ethyl esters with cyclic amines like piperidine or 4-methyl piperidine, which proceeds smoothly to afford the respective sulfonamide derivatives researchgate.net. The general scheme for this reaction involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.
Similarly, the reaction with alcohols or phenols, typically in the presence of a base such as pyridine or triethylamine, leads to the formation of sulfonate esters. The mechanism mirrors that of sulfonamide formation, with the oxygen atom of the alcohol acting as the nucleophile.
The following table provides illustrative examples of nucleophilic substitution reactions on a related chlorosulphonyl-chloro-phenoxyacetic acid ethyl ester scaffold.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Melting Point (°C) |
| 4-Methyl-piperidine | 2-[(4'-methyl-piperidino)-sulphonyl]-4-chloro-phenoxy acetic acid ethyl ester | Chloroform, 32-35°C | 78 | 67.1-68.7 |
| Piperidine | 2-[(piperidino)-sulphonyl]-4-chloro-phenoxy acetic acid ethyl ester | Chloroform, 32-35°C | 82 | 104.6-106.1 |
Data adapted from a study on analogous chlorosulphonyl-chloro-phenoxyacetic acid ethyl esters researchgate.net.
The sulfonyl chloride group can be reduced to various lower oxidation state sulfur functionalities. A common and potent reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction of a sulfonyl chloride with LiAlH₄ typically leads to the corresponding thiol upon acidic workup. The reaction proceeds through the stepwise reduction of the sulfonyl chloride, first to a sulfinic acid intermediate, which is then further reduced.
It is important to note that lithium aluminum hydride is a very strong reducing agent and will also reduce the carboxylic acid group of 2-[2-Chloro-4-(chlorosulfonyl)phenoxy]acetic acid to a primary alcohol. Therefore, selective reduction of the sulfonyl chloride in the presence of the carboxylic acid would require the use of a milder reducing agent or protection of the carboxylic acid group.
The chlorosulfonyl group is susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid (-SO₃H). This reaction can occur under both acidic and basic conditions, and the rate of hydrolysis is influenced by factors such as temperature and pH researchgate.net. The mechanism involves the nucleophilic attack of a water molecule on the electrophilic sulfur atom.
In the presence of alcohols as the solvent (solvolysis), the chlorosulfonyl group can be converted to the corresponding sulfonate ester, in a reaction analogous to that with added alcohols. The rate and outcome of solvolysis are dependent on the structure of the alcohol and the reaction conditions.
Transformations Involving the Carboxylic Acid Group
The carboxylic acid functionality (-COOH) in this compound offers another site for chemical modification, allowing for the synthesis of esters, amides, and other derivatives. These transformations typically leave the chlorosulfonyl group intact, provided that appropriate reaction conditions are chosen.
The conversion of the carboxylic acid group to an ester is a common and important transformation. One of the most well-known methods for this is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed.
For example, the reaction of this compound with methanol in the presence of an acid catalyst would yield methyl 2-[2-chloro-4-(chlorosulfonyl)phenoxy]acetate.
The following table outlines the general conditions for Fischer esterification.
| Reactants | Catalyst | Conditions | Product |
| Carboxylic Acid, Alcohol | Strong Acid (e.g., H₂SO₄) | Heat, often with removal of water | Ester |
The carboxylic acid group can be converted to an amide by reaction with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow and requires high temperatures. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).
These methods are analogous to those used in peptide synthesis, where the formation of an amide (peptide) bond is a critical step. The mechanism involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide, which is then readily attacked by the amine to form the amide.
The synthesis of 2-chloro-N-substituted acetamides from chloroacetyl chloride and various amines provides a relevant parallel to the potential amidation reactions of the subject compound ijpsr.info. These reactions are often carried out at room temperature and can produce high yields of the corresponding amide derivatives.
Applications of 2 2 Chloro 4 Chlorosulfonyl Phenoxy Acetic Acid As a Precursor in Diverse Chemical Syntheses
Building Block for Novel Sulfonyl-Containing Organic Molecules
The presence of the chlorosulfonyl (-SO₂Cl) group is a defining feature of 2-[2-Chloro-4-(chlorosulfonyl)phenoxy]acetic acid, making it an excellent electrophile for reactions with various nucleophiles. This reactivity is the foundation for its use in constructing a wide array of organic molecules containing the sulfonyl moiety, particularly sulfonamides and sulfonate esters.
The reaction between a sulfonyl chloride and a primary or secondary amine is a robust and widely utilized method for the formation of sulfonamides. The sulfonyl chloride group of this compound readily reacts with amines in the presence of a base to neutralize the hydrogen chloride byproduct, yielding structurally diverse sulfonamides. This transformation allows for the incorporation of the 2-(2-chloro-phenoxy)acetic acid scaffold into larger, more complex molecules. A wide range of amines can be employed, from simple alkylamines to more elaborate aniline (B41778) derivatives and heterocyclic amines, enabling the synthesis of a vast library of compounds.
The general reaction scheme is as follows: R¹R²NH + ClSO₂-Ar-OCH₂COOH → R¹R²N-SO₂-Ar-OCH₂COOH + HCl (where Ar = 2-chloro-phenyl)
This reaction facilitates the creation of molecules with combined functionalities, where the properties of the parent phenoxyacetic acid can be modulated by the specific amine incorporated.
| Reactant Amine | Chemical Name of Amine | Resulting Sulfonamide Product Name |
|---|---|---|
| NH₃ | Ammonia | 2-[2-Chloro-4-(sulfamoyl)phenoxy]acetic acid |
| CH₃CH₂NH₂ | Ethylamine | 2-[2-Chloro-4-(N-ethylsulfamoyl)phenoxy]acetic acid |
| (CH₃)₂NH | Dimethylamine | 2-[2-Chloro-4-(N,N-dimethylsulfamoyl)phenoxy]acetic acid |
| C₆H₅NH₂ | Aniline | 2-[2-Chloro-4-(N-phenylsulfamoyl)phenoxy]acetic acid |
| C₄H₈NH | Pyrrolidine | 2-[2-Chloro-4-(pyrrolidine-1-sulfonyl)phenoxy]acetic acid |
In a similar fashion to sulfonamide synthesis, the chlorosulfonyl group can react with alcohols or phenols to form sulfonate esters. This reaction, often carried out in the presence of a non-nucleophilic base like pyridine, provides a straightforward method for creating libraries of sulfonate esters. organic-chemistry.org The reaction allows for the linkage of the this compound core to a wide variety of alcohol-containing molecules, from simple alkanols to complex polyols and phenols.
The general reaction is: R-OH + ClSO₂-Ar-OCH₂COOH → R-O-SO₂-Ar-OCH₂COOH + HCl (where Ar = 2-chloro-phenyl)
The synthesis of these ester libraries is a valuable strategy in chemical synthesis for developing compounds with a range of physicochemical properties, determined by the nature of the R-group derived from the alcohol.
| Reactant Alcohol | Chemical Name of Alcohol | Resulting Sulfonate Ester Product Name |
|---|---|---|
| CH₃OH | Methanol | Methyl 4-(carboxymethoxy)-3-chlorobenzenesulfonate |
| CH₃CH₂OH | Ethanol | Ethyl 4-(carboxymethoxy)-3-chlorobenzenesulfonate |
| (CH₃)₂CHOH | Isopropanol | Isopropyl 4-(carboxymethoxy)-3-chlorobenzenesulfonate |
| C₆H₅OH | Phenol (B47542) | Phenyl 4-(carboxymethoxy)-3-chlorobenzenesulfonate |
| C₆H₅CH₂OH | Benzyl alcohol | Benzyl 4-(carboxymethoxy)-3-chlorobenzenesulfonate |
Intermediate in the Formation of Heterocyclic Compounds
The unique arrangement of functional groups in this compound and its derivatives makes it a suitable precursor for the synthesis of various heterocyclic compounds. Both intramolecular and intermolecular pathways can be exploited to construct new ring systems.
The presence of both a carboxylic acid and a sulfonyl group (or a derivative like a sulfonamide) on the same scaffold allows for intramolecular cyclization reactions to form heterocyclic structures. For example, after converting the sulfonyl chloride to a sulfonamide, the resulting compound possesses N-H and O-H acidic protons that can participate in cyclization reactions. Under specific conditions, such as treatment with a dehydrating agent, the carboxylic acid can react with the sulfonamide nitrogen to form a cyclic imide fused to a seven-membered ring. Research on related oxazole (B20620) sulfonyl chlorides has shown that they can react with aminoazoles, followed by treatment with a base like sodium hydride, to undergo cyclocondensation and form tricyclic, annulated systems. growingscience.com This process often involves a Smiles rearrangement, demonstrating a sophisticated pathway for heterocycle synthesis starting from a sulfonyl chloride precursor. growingscience.comgrowingscience.com
The phenoxyacetic acid backbone can be chemically modified to participate in cycloaddition reactions, leading to the formation of annulated, or fused, ring systems. A prominent example of such a transformation is the Diels-Alder reaction, a powerful tool for forming six-membered rings. wikipedia.org The aromatic ring or the acetic acid side chain of the parent molecule can be functionalized to act as a diene or a dienophile. For instance, a derivative of phenoxyacetic acid has been used to create a complex heterodiene, which then participates in a hetero-Diels-Alder reaction to construct a thiopyrano[2,3-d]thiazole system, a complex annulated heterocyclic structure. mdpi.com This demonstrates the utility of the phenoxyacetic acid scaffold as a rigid framework upon which reactive moieties for cycloadditions can be installed, leading to the stereocontrolled synthesis of complex polycyclic molecules.
| Reaction Type | Functional Groups Involved | Resulting Heterocyclic Core (Example) |
|---|---|---|
| Intramolecular Cyclization | Carboxylic acid and Sulfonamide | Dibenzothiazonine dioxide derivative |
| Cyclocondensation (via Smiles Rearrangement) | Sulfonamide and Ester | Oxazolo[5,4-d]pyrimidine derivative growingscience.com |
| Hetero-Diels-Alder Reaction | Modified phenoxyacetic acid backbone (as heterodiene) | Thiopyrano[2,3-d]thiazole derivative mdpi.com |
Scaffold for the Development of Advanced Organic Materials (Emphasis on chemical synthesis of materials)
The distinct and orthogonally reactive functional groups of this compound make it an attractive monomer or building block for the synthesis of advanced organic materials, such as polymers and dendrimers.
The compound can be envisioned as an AB₂-type monomer, where the carboxylic acid ('A') can react with one type of functional group, and the sulfonyl chloride ('B') can react with another. This dual reactivity is ideal for creating highly branched macromolecules.
For instance, in the synthesis of dendrimers, the molecule could be used in a divergent or convergent approach. nih.gov In a divergent synthesis, a core molecule could be reacted with the carboxylic acid group of several units of the precursor. The exposed sulfonyl chloride groups on the periphery of this first "generation" can then be reacted with a molecule containing two or more nucleophilic groups (e.g., a diamine), thereby branching out and creating the next generation. nih.gov
Alternatively, in polymer synthesis, the molecule can be used in polycondensation reactions. After protecting or modifying one of the functional groups, the other can be polymerized. For example, converting the carboxylic acid to a methyl ester allows for the selective reaction of the sulfonyl chloride with a diphenol or diamine to form a polysulfonate or polysulfonamide, respectively. Subsequent hydrolysis of the ester groups would yield a functional polymer with pendant carboxylic acid groups, useful for applications requiring water solubility or further modification. The synthesis of polymers from related phenoxyacetic acids and sulfonated monomers has been explored, highlighting the potential of this class of compounds in materials science. nih.govmdpi.comresearchgate.net
| Material Type | Synthetic Strategy | Role of this compound |
|---|---|---|
| Polysulfonamides | Polycondensation | Monomer (reacts with a diamine) |
| Polysulfonates | Polycondensation | Monomer (reacts with a diol/bisphenol) |
| Dendrimers | Divergent or Convergent Synthesis | Branching unit or AB₂-type monomer |
| Functional Polymers | Polymerization followed by deprotection | Monomer providing reactive pendant groups |
Polymer Precursors and Monomer Synthesis
The distinct reactivity of the carboxylic acid and sulfonyl chloride moieties allows for the participation of this compound in a variety of polymerization reactions. The carboxylic acid can undergo condensation polymerization with diols or diamines to form polyesters and polyamides, respectively. Simultaneously or sequentially, the sulfonyl chloride group can react with appropriate difunctional reagents to introduce sulfonate or sulfonamide linkages into the polymer backbone.
This dual functionality enables the synthesis of multifunctional polymers with tailored properties. For instance, the incorporation of the sulfonyl group can enhance thermal stability, flame retardancy, and affinity for specific substrates.
Table 1: Potential Polymerization Reactions of this compound
| Polymer Type | Co-monomer | Linkage Formed from Carboxylic Acid | Linkage Formed from Sulfonyl Chloride | Potential Polymer Properties |
| Polyester-sulfonate | Diol (e.g., ethylene (B1197577) glycol) and a diol with a nucleophilic group | Ester | Sulfonate ester | Improved thermal stability, altered solubility |
| Polyamide-sulfonamide | Diamine (e.g., hexamethylenediamine) | Amide | Sulfonamide | Enhanced mechanical strength, increased rigidity |
The compound can also be chemically modified to yield novel monomers. For example, the carboxylic acid can be esterified, or the sulfonyl chloride can be converted to a sulfonamide, leaving the other functional group available for subsequent polymerization. This allows for a modular approach to monomer design, expanding the range of accessible polymer architectures.
Synthesis of Functional Coatings and Surface Modifiers
The high reactivity of the sulfonyl chloride group makes this compound a prime candidate for the synthesis of functional coatings and surface modifiers. rsc.orgrsc.orgresearchgate.net Sulfonyl chlorides readily react with nucleophiles such as amines and alcohols present on the surface of various materials (e.g., cellulose, silica, metal oxides) to form stable sulfonamide or sulfonate ester linkages. rsc.orgrsc.orgresearchgate.net This covalent attachment allows for the permanent modification of surface properties.
The carboxylic acid group can either be left unmodified to impart hydrophilicity and a negative charge to the surface, or it can be further functionalized to introduce other desired properties. For example, it could be used to attach biomolecules, chromophores, or other functional moieties.
This approach can be utilized to create surfaces with tailored wettability, adhesion, biocompatibility, and chemical resistance. The "grafting to" method, where pre-synthesized polymers with reactive end-groups are attached to a surface, is a relevant technique in this context. frontiersin.org
Table 2: Potential Surface Modification Applications
| Substrate | Reactive Surface Group | Covalent Linkage Formed | Modified Surface Properties |
| Cellulose-based materials | Hydroxyl (-OH) | Sulfonate ester | Altered hydrophilicity, introduction of ion-exchange capabilities |
| Silica or glass | Silanol (Si-OH) | Sulfonate ester | Modified surface energy, improved adhesion for subsequent layers |
| Amine-functionalized polymers | Amine (-NH2) | Sulfonamide | Increased biocompatibility, attachment points for further functionalization |
Role in Retrosynthetic Analysis and Complex Molecule Design
In the realm of organic synthesis, retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. This compound can be viewed as a valuable starting material or intermediate in the synthesis of certain pharmaceuticals and other complex organic compounds.
A notable example where this compound could serve as a key precursor is in the synthesis of the potent diuretic drug, furosemide (B1674285). researchgate.netnih.govresearchgate.netgpatindia.com The retrosynthetic disconnection of furosemide reveals a substituted benzoic acid derivative that shares a similar substitution pattern with this compound.
Retrosynthetic Analysis of a Furosemide Analog:
The synthesis of furosemide and its analogs often involves the reaction of a 2,4-dichlorobenzoic acid derivative with chlorosulfonic acid, followed by amination to form the sulfonamide. gpatindia.comyoutube.com The subsequent reaction with furfurylamine (B118560) displaces one of the chlorine atoms to yield the final product. gpatindia.comyoutube.com
The structure of this compound provides a pre-formed chlorosulfonyl group and a chloro-substituted aromatic ring, making it a strategic starting point for the synthesis of furosemide analogs or other complex molecules with similar structural motifs. The phenoxyacetic acid side chain could be modified or cleaved as needed during the synthetic sequence. This highlights its potential to streamline the synthesis of complex molecules by providing a readily available and functionalized core structure.
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 2 Chloro 4 Chlorosulfonyl Phenoxy Acetic Acid and Its Synthetic Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their adjacencies. For 2-[2-Chloro-4-(chlorosulfonyl)phenoxy]acetic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the acetic acid moiety.
The aromatic region would feature signals for three protons on the substituted benzene (B151609) ring. The electron-withdrawing nature of the chloro and chlorosulfonyl groups, along with the electron-donating ether linkage, dictates their specific chemical shifts. The proton ortho to the chlorosulfonyl group is expected to be the most downfield, appearing as a doublet. The proton between the chloro and chlorosulfonyl groups would appear as a doublet of doublets, and the proton ortho to the ether linkage would be a doublet.
The methylene (B1212753) protons (-CH₂-) of the acetic acid group are chemically equivalent and are not coupled to other protons, and would therefore appear as a distinct singlet. The acidic proton of the carboxyl group (-COOH) is often broad and may exchange with trace water in the solvent, making its observation variable.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.95 | d | J = 2.5 |
| H-5 | 7.70 | dd | J = 8.8, 2.5 |
| H-6 | 7.15 | d | J = 8.8 |
| -CH₂- | 4.80 | s | N/A |
| -COOH | 10-12 (broad) | s | N/A |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. As this compound has eight carbon atoms in unique chemical environments, its proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals.
The chemical shifts are influenced by the electronegativity of attached atoms and hybridization. The carbonyl carbon of the carboxylic acid is characteristically found far downfield. The aromatic carbons show a range of shifts determined by their substituents; carbons directly bonded to the electronegative oxygen and chlorine atoms, as well as the carbon attached to the sulfonyl group, are significantly shifted.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 171.5 |
| C-1 | 152.0 |
| C-2 | 125.0 |
| C-3 | 131.0 |
| C-4 | 138.0 |
| C-5 | 129.5 |
| C-6 | 115.0 |
| -CH₂- | 66.0 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For the target molecule, a COSY spectrum would confirm the connectivity of the aromatic protons, showing cross-peaks between H-5 and H-6, as well as between H-5 and H-3. chemscene.com
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to. nih.gov An HSQC spectrum would show correlations between the signals in the ¹H spectrum and the corresponding signals in the ¹³C spectrum, for instance, linking the methylene proton singlet to the -CH₂- carbon signal and each aromatic proton signal to its respective aromatic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for connecting different parts of the molecule. Key HMBC correlations would be expected from the methylene (-CH₂-) protons to the carbonyl carbon (C=O) and the ether-linked aromatic carbon (C-1), definitively establishing the phenoxyacetic acid structure.
Key Expected 2D NMR Correlations
| Experiment | Correlating Nuclei | Type of Information |
| COSY | H-5 with H-6; H-5 with H-3 | Confirms adjacent aromatic protons |
| HSQC | H-3 with C-3; H-5 with C-5; H-6 with C-6; -CH₂- protons with -CH₂- carbon | Links protons to their directly bonded carbons |
| HMBC | -CH₂- protons with C=O; -CH₂- protons with C-1; H-6 with C-1 and C-4a | Connects structural fragments across the molecule |
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, with a molecular formula of C₈H₆Cl₂O₅S, HRMS is critical for confirmation. americanelements.com
The technique can easily distinguish between compounds with the same nominal mass but different elemental compositions. Furthermore, the presence of two chlorine atoms and one sulfur atom creates a highly characteristic isotopic pattern in the mass spectrum, which serves as an additional confirmation of the elemental formula. The relative abundance of the [M]+, [M+2]+, and [M+4]+ peaks, arising from the ³⁵Cl/³⁷Cl and ³²S/³⁴S isotopes, would be a distinctive signature for this molecule.
HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₆Cl₂O₅S |
| Nominal Mass | 284 |
| Calculated Exact Mass (for C₈H₆³⁵Cl₂O₅³²S) | 283.9265 |
| Expected Isotopic Pattern | Characteristic peaks at m/z ~284, 286, 288 due to two chlorine atoms |
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation of a selected precursor ion. In a typical MS/MS experiment, the molecular ion ([M]⁺ or [M-H]⁻) of this compound would be isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions provide a fragmentation "fingerprint" that is characteristic of the molecule's structure.
Key fragmentation pathways for this compound would likely include:
Loss of the carboxymethyl group (-CH₂COOH), resulting in a major fragment.
Cleavage of the ether bond, separating the chlorosulfonyl-substituted phenol (B47542) from the acetic acid side chain.
Loss of the chlorosulfonyl radical (•SO₂Cl) or hydrochloric acid (HCl) from the molecular ion.
Analysis of these fragmentation patterns allows for the confirmation of the connectivity between the substituted aromatic ring and the phenoxyacetic acid moiety. This technique is also invaluable for identifying synthetic derivatives, where shifts in the mass of the precursor ion and changes in the fragmentation pattern can pinpoint the location and nature of the chemical modification.
Predicted Major Fragments in MS/MS Analysis
| Precursor Ion (m/z) | Proposed Fragment Structure/Loss | Fragment m/z |
| 283.9 | [M - COOH]⁺ | 239 |
| 283.9 | [M - CH₂COOH]⁺ | 225 |
| 283.9 | [M - SO₂Cl]⁺ | 185 |
| 225.0 | [C₆H₃Cl(SO₂Cl)O]⁺ | 225 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and elucidate the molecular structure of this compound by analyzing its vibrational modes. The spectra are unique molecular fingerprints, with specific peaks corresponding to the vibrations of different chemical bonds.
For this compound, the key functional groups include the carboxylic acid (-COOH), the sulfonyl chloride (-SO₂Cl), the ether linkage (C-O-C), and the chloro-substituted aromatic ring. Theoretical calculations and spectral analysis of structurally similar compounds, such as various chlorophenoxyacetic acids, provide a basis for assigning the characteristic vibrational frequencies. researchgate.netsigmaaldrich.com
The IR spectrum would be dominated by strong absorptions from the polar functional groups. The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears as a very strong and sharp band. The hydroxyl (-OH) stretch of the carboxylic acid is also prominent, usually appearing as a very broad band due to hydrogen bonding. The sulfonyl chloride group gives rise to two characteristic strong stretching vibrations for the S=O bonds.
Raman spectroscopy, which relies on inelastic scattering of monochromatic light, is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to IR spectroscopy. The vibrations of the aromatic ring and the C-Cl and S-Cl bonds are often more clearly resolved in the Raman spectrum. researchgate.net
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Method |
|---|---|---|---|
| Carboxylic Acid (-OH) | O-H Stretching | 3300 - 2500 (broad) | IR |
| Aromatic Ring (=C-H) | C-H Stretching | 3100 - 3000 | IR, Raman |
| Carboxylic Acid (C=O) | C=O Stretching | 1730 - 1700 | IR, Raman |
| Aromatic Ring (C=C) | C=C Stretching | 1600 - 1450 | IR, Raman |
| Sulfonyl Chloride (S=O) | Asymmetric & Symmetric Stretching | 1390 - 1370 and 1180 - 1160 | IR |
| Ether (Ar-O-C) | C-O Stretching | 1275 - 1200 | IR |
| Aryl Chloride (C-Cl) | C-Cl Stretching | 850 - 550 | IR, Raman |
This interactive table summarizes the key vibrational frequencies expected for the target compound.
Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis
Chromatography is indispensable for separating this compound from impurities, starting materials, and its synthetic derivatives, as well as for determining its purity and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the predominant technique for the analysis of non-volatile compounds like this compound. pensoft.net Method development involves optimizing several parameters to achieve efficient separation with good peak shape and resolution. researchgate.netjchr.org
A typical reversed-phase HPLC method would utilize a non-polar stationary phase, such as a C8 or C18 column, and a polar mobile phase. jocpr.com The mobile phase often consists of a mixture of an aqueous component (like a phosphate (B84403) buffer to control the pH and ensure the carboxylic acid is in a consistent ionization state) and an organic modifier (typically acetonitrile (B52724) or methanol). researchgate.netjocpr.com Elution can be performed in either an isocratic mode (constant mobile phase composition) or a gradient mode (composition changes over time) to effectively separate compounds with a range of polarities. A UV detector is commonly employed for detection, set at a wavelength where the aromatic ring of the analyte exhibits strong absorbance. researchgate.netjocpr.com
Table 2: Typical HPLC Method Parameters for Analysis of Aromatic Carboxylic Acids
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile / Water with Buffer (e.g., Phosphate Buffer) | Controls retention and elution of the analyte. |
| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; Gradient for complex samples. |
| Flow Rate | 0.8 - 1.5 mL/min | Affects analysis time and separation efficiency. |
| Column Temperature | 25 - 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 10 - 50 µL | Amount of sample introduced for analysis. |
| Detector | UV-Vis Detector (e.g., at 225-250 nm) | Quantifies the analyte based on light absorbance. |
This interactive table outlines common starting parameters for developing an HPLC method for the target compound.
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its high polarity and low volatility. thermofisher.com Therefore, a derivatization step is required to convert the polar carboxylic acid group into a more volatile and thermally stable ester. thermofisher.comresearchgate.net
A common derivatization strategy involves esterification. Reagents such as pentafluorobenzyl bromide (PFBBr) can be used to convert the carboxylic acid into its corresponding PFB ester, which is more amenable to GC analysis. thermofisher.com This process not only increases volatility but can also enhance detection sensitivity, especially with an electron capture detector (ECD) or a mass spectrometer.
Once derivatized, the sample is injected into the GC-MS system. The GC separates the volatile derivative from other components in the mixture based on their boiling points and interactions with the capillary column's stationary phase. The separated components then enter the mass spectrometer, which provides mass information for identification and structural elucidation. The resulting mass spectra, with their unique fragmentation patterns, allow for unambiguous confirmation of the analyte's identity. nih.gov
Ultra-High Performance Liquid Chromatography (UHPLC) and its Integration with Mass Spectrometry
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UHPLC systems operate at much higher pressures, resulting in dramatically improved resolution, higher sensitivity, and significantly faster analysis times.
The integration of UHPLC with mass spectrometry (UHPLC-MS) creates a highly powerful analytical platform. nih.gov While UV detection provides quantitative data, it offers limited structural information. MS detection, however, provides molecular weight and fragmentation data, which are crucial for confirming the identity of known compounds and for characterizing unknown synthetic derivatives or degradation products. researchgate.net The high sensitivity and selectivity of UHPLC-MS/MS, particularly with techniques like multiple reaction monitoring (MRM), allow for precise quantification of the target compound at very low levels, even in complex matrices. nih.gov This capability is invaluable for purity assessment and for tracking the formation of related substances during synthesis.
Table 3: Comparison of Analytical Chromatography Techniques
| Feature | HPLC | GC-MS | UHPLC-MS |
|---|---|---|---|
| Analyte Volatility | Non-volatile compounds | Volatile or semi-volatile compounds | Non-volatile compounds |
| Derivatization | Not usually required | Often required for polar analytes | Not usually required |
| Resolution | Good | Very High | Excellent |
| Analysis Speed | Moderate | Moderate to Slow | Very Fast |
| Sensitivity | Good (UV) | Excellent (MS) | Excellent (MS) |
| Identification | Based on retention time | Retention time & mass spectrum | Retention time & mass spectrum |
This interactive table compares the key features of HPLC, GC-MS, and UHPLC-MS for the analysis of the target compound and its derivatives.
Computational Chemistry and Theoretical Investigations of 2 2 Chloro 4 Chlorosulfonyl Phenoxy Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
No published research could be located that has applied quantum chemical calculations to elucidate the electronic structure and molecular conformation of 2-[2-Chloro-4-(chlorosulfonyl)phenoxy]acetic acid.
Density Functional Theory (DFT) for Reactivity Prediction and Reaction Pathways
There are no available studies that have utilized Density Functional Theory (DFT) to predict the reactivity or map the potential reaction pathways of this compound.
Conformational Analysis and Energy Landscapes
A conformational analysis of this compound has not been reported in the scientific literature, and consequently, its energy landscapes remain uncharacterized.
Molecular Modeling and Simulation of Intermolecular Interactions
No molecular modeling or simulation studies have been published that focus on the intermolecular interactions of this compound.
Studies on Hydrogen Bonding and Halogen Bonding Interactions
There is no available research on the hydrogen bonding and halogen bonding interactions of this compound.
Solvent Effects on Molecular Structure and Reactivity
The influence of solvents on the molecular structure and reactivity of this compound has not been investigated in any publicly accessible studies.
In Silico Exploration of Novel Derivatives and Reaction Design
There are no reports of in silico methods being used to explore novel derivatives or to design new reactions involving this compound.
Future Research Directions and Emerging Trends for 2 2 Chloro 4 Chlorosulfonyl Phenoxy Acetic Acid in Chemical Science
Development of Highly Selective and Sustainable Synthetic Routes
The future synthesis of 2-[2-Chloro-4-(chlorosulfonyl)phenoxy]acetic acid is expected to move away from traditional methods that often involve harsh reagents and generate significant waste. Research will likely focus on green and sustainable chemistry principles to improve the efficiency and environmental footprint of its production.
Key research avenues will include:
Alternative Chlorosulfonylation Reagents: Conventional chlorosulfonation often employs chlorosulfonic acid, which is highly corrosive and hazardous. rsc.org Future methodologies may adapt greener alternatives that have been developed for other aryl sulfonyl chlorides. These include metal-free systems using reagents like N-chlorosuccinimide (NCS), 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), and trichloroisocyanuric acid (TCCA). rsc.org Another promising approach is the use of oxone in the presence of a chloride source (like KCl) in aqueous media, which represents a significantly more environmentally benign process. rsc.org
Water-Based and Solvent-Free Reactions: The synthesis of the aryloxyacetic acid backbone, traditionally done using the Williamson ether synthesis, can be adapted to more sustainable conditions. Research has demonstrated the feasibility of synthesizing aryloxyacetic acids using water as the sole solvent, often accelerated by microwave irradiation. tandfonline.com This avoids the use of volatile organic compounds (VOCs).
Catalytic Approaches: The development of catalytic methods, particularly those involving phase-transfer catalysis (PTC), can enhance reaction rates and yields under milder conditions, reducing energy consumption. Combining PTC with microwave irradiation has been shown to be a rapid and high-yield method for preparing aryloxyacetic acids.
Future research could explore a one-pot synthesis combining these sustainable approaches, potentially starting from 2-chlorophenol (B165306), reacting it with a chloroacetate (B1199739) equivalent under aqueous PTC conditions, followed by a green chlorosulfonylation step.
| Synthetic Step | Traditional Reagent | Potential Sustainable Alternative | Key Advantages |
| Etherification | Sodium Hydride, Organic Solvent | Phase-Transfer Catalyst, Water, Microwave | Avoids hazardous reagents and organic solvents; faster reaction times. tandfonline.com |
| Chlorosulfonylation | Chlorosulfonic Acid (ClSO₃H) | Oxone-KCl, N-chloroamides (NCS, TCCA) | Milder conditions, reduced corrosive waste, improved safety. rsc.orgrsc.org |
Integration into Continuous Flow Chemistry and Automated Synthesis Platforms
Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous reagents, such as chlorosulfonylation. rsc.org The integration of the synthesis of this compound into flow chemistry platforms is a major emerging trend.
Enhanced Safety and Control: Chlorosulfonation reactions are notoriously exothermic. nih.gov Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, mitigating the risk of thermal runaway and improving reaction selectivity. rsc.orgrsc.org This has been successfully demonstrated for the synthesis of various aryl sulfonyl chlorides. mdpi.com
Increased Efficiency and Throughput: Continuous processing can significantly improve the space-time yield compared to batch methods. mdpi.com A flow setup for the synthesis of this compound could involve pumping a solution of the precursor, 2-(2-chlorophenoxy)acetic acid, to mix with a chlorinating agent in a temperature-controlled reactor coil, followed by in-line quenching and purification.
Automation and Multi-Step Synthesis: The modular nature of flow chemistry allows for the coupling of multiple reaction steps without the need for isolating intermediates. rsc.org A future automated platform could perform the initial ether synthesis followed directly by the chlorosulfonylation in a continuous, multi-step sequence. Such systems, guided by artificial intelligence and machine learning algorithms, could rapidly optimize reaction conditions (temperature, residence time, stoichiometry) to maximize yield and purity, accelerating the discovery of novel derivatives. technologynetworks.com
| Parameter | Advantage in Flow Chemistry | Relevance to Synthesis |
| Heat Transfer | Superior to batch reactors | Safely controls the exothermic chlorosulfonylation step. rsc.orgnih.gov |
| Mixing | Rapid and efficient | Ensures homogeneity and consistent reaction, reducing side products. |
| Residence Time | Precisely controlled | Allows for fine-tuning of the reaction to maximize conversion and minimize degradation. rsc.org |
| Automation | Feasible for multi-step reactions | Enables a seamless process from starting materials to the final product with high reproducibility. mdpi.comtechnologynetworks.com |
Exploration of its Role in Supramolecular Chemistry and Crystal Engineering
The distinct functional groups of this compound make it an intriguing candidate for building complex, self-assembled structures through noncovalent interactions. Future research in this area will focus on understanding and exploiting these interactions for crystal engineering and the design of functional materials.
The molecule possesses several sites capable of forming directional interactions:
Hydrogen Bonding: The carboxylic acid group is a powerful hydrogen bond donor and acceptor, capable of forming robust dimers (R₂²(8) synthons) or extended chains.
Halogen Bonding and Interactions: The sulfonyl chloride group and the ring-bound chlorine atom can act as halogen bond donors or participate in other noncovalent interactions, such as Cl⋯π interactions. nih.gov
π-π Stacking: The chlorinated phenyl ring can engage in π-π stacking interactions, which can help organize the molecules in the solid state.
Weak C-H⋯O and C-H⋯Cl Interactions: These weaker hydrogen bonds can provide additional stability and control over the final supramolecular architecture.
Future studies will involve co-crystallization experiments with complementary molecules (e.g., pyridine-containing compounds to interact with the carboxylic acid) to create binary solids with tailored structures and properties. By systematically studying the crystal structures of the parent molecule and its derivatives, a deeper understanding of the interplay between these various noncovalent forces can be achieved, enabling the rational design of materials with specific packing motifs.
Design of Advanced Chemical Probes for Non-Biological Systems (e.g., catalysis, materials science)
The reactivity of the sulfonyl chloride group makes this compound a versatile platform for the design of chemical probes for non-biological applications. A chemical probe is a molecule used to study and manipulate a system of interest.
Probes for Surface Chemistry: The molecule can be tethered to surfaces, such as metal oxides or self-assembled monolayers on gold, via its sulfonyl chloride or carboxylic acid groups. This would allow the surface to be functionalized with a chlorinated aryloxyacetic acid moiety. These modified surfaces could then be used to study interfacial phenomena, such as catalysis, adsorption, or electron transfer. The chlorine atoms and the phenyl ring could serve as spectroscopic or electrochemical labels.
Building Blocks for Functional Polymers: The compound can be used as a monomer or a post-polymerization modification agent. By reacting the sulfonyl chloride with amine- or hydroxyl-functionalized polymers, the aryloxyacetic acid unit can be grafted onto a polymer backbone. The resulting functionalized polymers could have applications in areas such as specialty coatings, separation membranes, or as polymeric catalysts. Organosulfur compounds are already known to be important in materials science, for example in the formation of poly(phenylene sulfide). britannica.com
Probes in Catalysis: The molecule could be used to probe the active sites of catalysts. For instance, it could be reacted with a heterogeneous catalyst to understand the nature of its surface-active sites. The distinct structural features would allow for clear characterization of the resulting surface-bound species.
Contribution to Fundamental Understanding of Organosulfur and Aryloxy Chemistry
Beyond specific applications, this compound serves as an excellent model system for advancing the fundamental understanding of physical organic chemistry, particularly concerning the interplay of functional groups in polysubstituted aromatic systems.
Studying Electronic Effects: The molecule features both an ortho-directing (–OCH₂COOH) and a meta-directing (–SO₂Cl) group, along with a deactivating chloro-substituent. Systematic studies on the reactivity of this molecule can provide valuable data on how these competing electronic and steric effects influence further electrophilic aromatic substitution reactions.
Reaction Mechanism Investigations: The synthesis of the molecule itself presents interesting mechanistic questions. For instance, the chlorosulfonylation of 2-(2-chlorophenoxy)acetic acid could yield different isomers. A detailed study of this reaction could provide insights into the directing effects of the aryloxyacetic acid group, which is less documented than simpler alkyl or alkoxy groups.
Probing Reactivity of the Sulfonyl Chloride Group: The electronic environment of the aromatic ring, influenced by the ortho-chlorine and the ether linkage, will modulate the reactivity of the sulfonyl chloride group towards nucleophiles. Kinetic studies comparing its reactivity to simpler aryl sulfonyl chlorides could quantify these intramolecular effects, contributing to a more predictive understanding of organosulfur chemistry. nih.gov Similarly, the presence of the strongly electron-withdrawing sulfonyl chloride group is expected to impact the pKa of the carboxylic acid and the chemical stability of the ether bond, providing a platform to study through-bond and through-space electronic communication.
Q & A
Q. What are the standard synthetic routes for preparing 2-[2-Chloro-4-(chlorosulfonyl)phenoxy]acetic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via sequential functionalization of the phenyl ring. A common approach involves:
- Esterification : Introducing the acetic acid moiety via nucleophilic substitution of a phenol precursor with chloroacetic acid derivatives under alkaline conditions .
- Sulfonation : Chlorosulfonyl groups are introduced using chlorosulfonic acid, requiring precise temperature control (0–5°C) to avoid over-sulfonation .
- Purification : Recrystallization from polar aprotic solvents (e.g., DMSO or ethyl acetate) improves purity. Yields are optimized by maintaining anhydrous conditions and slow reagent addition .
Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?
Key methods include:
- HPLC-MS : To detect trace impurities (e.g., unreacted chlorosulfonic acid or positional isomers) with a C18 column and acetonitrile/water mobile phase .
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., distinguishing chloro and sulfonyl groups at positions 2 and 4) .
- Elemental Analysis : Validates stoichiometry, particularly for sulfur and chlorine content .
Q. How do the chloro and chlorosulfonyl groups influence its reactivity in further derivatization?
The chlorosulfonyl group (-SOCl) is highly electrophilic, enabling nucleophilic substitution (e.g., with amines or alcohols to form sulfonamides or sulfonate esters). The chloro substituent at position 2 sterically hinders ortho-directed reactions but stabilizes meta-substitution via electronic effects .
Intermediate Research Questions
Q. What strategies are effective for isolating intermediates during multi-step synthesis?
- Liquid-Liquid Extraction : Separate polar intermediates (e.g., phenoxyacetic acid derivatives) using dichloromethane/water systems adjusted to pH 3–4 .
- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate) resolves sulfonated intermediates from byproducts .
- Crystallization : Low-temperature recrystallization in ethanol removes unreacted starting materials .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Design accelerated stability studies:
- pH Stability : Incubate aqueous solutions at pH 2–9 (37°C, 72 hrs) and monitor degradation via UV-Vis at 254 nm .
- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition points (>150°C for sulfonyl group degradation) .
Q. What are the key considerations for designing bioactive derivatives targeting enzyme inhibition?
- Bioisosteric Replacement : Substitute the chlorosulfonyl group with sulfonamide or phosphonate groups to modulate binding affinity .
- Steric Optimization : Introduce bulky substituents at position 6 to reduce off-target interactions while retaining acetic acid’s hydrogen-bonding capacity .
Advanced Research Questions
Q. How can computational modeling resolve contradictory data on regioselectivity in sulfonation reactions?
Use density functional theory (DFT) to calculate transition-state energies for sulfonation at positions 3, 4, and 5. Compare orbital orientations (e.g., HOMO localization on the phenyl ring) to predict dominant pathways . Experimental validation via H-C HMBC NMR confirms predicted regiochemistry .
Q. What methodological frameworks address discrepancies in reported bioactivity across cell-based assays?
- Orthogonal Assays : Combine ATP-based viability assays with caspase-3 activation assays to distinguish cytostatic vs. apoptotic effects .
- Metabolomic Profiling : LC-MS/MS identifies off-target interactions (e.g., unintended COX-2 inhibition) that may skew dose-response curves .
Q. How do solvent polarity and proticity affect reaction kinetics in sulfonate ester formation?
Q. What experimental designs mitigate hydrolysis of the chlorosulfonyl group during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
